molecular formula C23H20N4O6 B11083405 N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11083405
M. Wt: 448.4 g/mol
InChI Key: WWWKTCVDZFZVIP-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the 4,5-Dimethoxy-2-nitrophenyl Group: This step involves nitration and methoxylation reactions on a suitable aromatic precursor.

    Coupling with Benzamide: The final step involves the coupling of the quinazolinone intermediate with benzoyl chloride or benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Reduction of the Nitro Group: This yields the corresponding amino derivative.

    Substitution of Methoxy Groups: This can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammation, cell proliferation, and microbial growth.

    Pathways Involved: The compound may modulate signaling pathways related to these processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrophenylacetonitrile: This compound shares the 4,5-dimethoxy-2-nitrophenyl group but lacks the quinazolinone and benzamide moieties.

    Quinazolinone Derivatives: Compounds with a quinazolinone core but different substituents can have varying biological activities.

Uniqueness

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is unique due to its combination of a quinazolinone core and a benzamide group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C23H20N4O6/c1-32-19-12-16(18(27(30)31)13-20(19)33-2)21-24-17-11-7-6-10-15(17)23(29)26(21)25-22(28)14-8-4-3-5-9-14/h3-13,21,24H,1-2H3,(H,25,28)

InChI Key

WWWKTCVDZFZVIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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